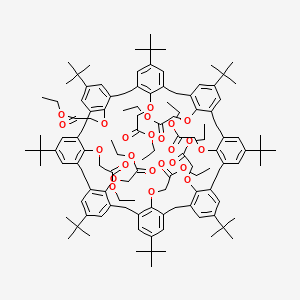
4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester is a derivative of calixarenes, a class of macrocyclic compounds known for their ability to form host-guest complexes. This compound is particularly notable for its structural features, which include eight tert-butyl groups and eight acetic acid ethyl ester groups attached to the calixarene framework. These modifications enhance its solubility and functional versatility, making it a valuable compound in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester typically involves the following steps:
Starting Material: The synthesis begins with 4-tert-butylcalix(8)arene.
Acetylation: The hydroxyl groups of the calixarene are acetylated using acetic anhydride in the presence of a base such as pyridine.
Esterification: The acetylated product is then esterified with ethanol in the presence of a catalyst like sulfuric acid to form the octaethyl ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Complexation Reactions: The compound can form complexes with metal ions, which is useful in sensor applications.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Complexation: Metal salts such as strontium chloride can be used under mild conditions to form stable complexes.
Major Products
Hydrolysis: Yields 4-tert-butylcalix(8)arene-octaacetic acid.
Complexation: Forms metal-calixarene complexes, which can be used in various analytical applications.
Wissenschaftliche Forschungsanwendungen
4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester has several scientific research applications:
Chemistry: Used as a ligand in the formation of metal complexes for catalysis and sensor applications.
Biology: Potential use in drug delivery systems due to its ability to encapsulate guest molecules.
Medicine: Investigated for its potential in targeted drug delivery and diagnostic imaging.
Industry: Utilized in the development of ion-selective electrodes and other analytical devices.
Wirkmechanismus
The mechanism of action of 4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester primarily involves its ability to form host-guest complexes. The calixarene framework provides a hydrophobic cavity that can encapsulate various guest molecules, including metal ions and organic compounds. This encapsulation can alter the chemical properties of the guest molecules, making the compound useful in applications such as catalysis, sensing, and drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylcalix(4)arene: A smaller calixarene with four tert-butyl groups, used in similar applications but with different complexation properties.
4-tert-Butylcalix(6)arene: Contains six tert-butyl groups and offers intermediate properties between the (4) and (8) derivatives.
Uniqueness
4-tert-Butylcalix(8)arene-octaacetic acid octaethyl ester is unique due to its larger cavity size, which allows it to encapsulate larger guest molecules compared to its smaller counterparts. This makes it particularly useful in applications requiring the encapsulation of larger ions or molecules .
Eigenschaften
CAS-Nummer |
92003-63-9 |
|---|---|
Molekularformel |
C120H160O24 |
Molekulargewicht |
1986.5 g/mol |
IUPAC-Name |
ethyl 2-[[5,11,17,23,29,35,41,47-octatert-butyl-50,51,52,53,54,55,56-heptakis(2-ethoxy-2-oxoethoxy)-49-nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaenyl]oxy]acetate |
InChI |
InChI=1S/C120H160O24/c1-33-129-97(121)65-137-105-73-41-75-51-90(114(12,13)14)53-77(106(75)138-66-98(122)130-34-2)43-79-55-92(116(18,19)20)57-81(108(79)140-68-100(124)132-36-4)45-83-59-94(118(24,25)26)61-85(110(83)142-70-102(126)134-38-6)47-87-63-96(120(30,31)32)64-88(112(87)144-72-104(128)136-40-8)48-86-62-95(119(27,28)29)60-84(111(86)143-71-103(127)135-39-7)46-82-58-93(117(21,22)23)56-80(109(82)141-69-101(125)133-37-5)44-78-54-91(115(15,16)17)52-76(107(78)139-67-99(123)131-35-3)42-74(105)50-89(49-73)113(9,10)11/h49-64H,33-48,65-72H2,1-32H3 |
InChI-Schlüssel |
POIUGBRGIAZDKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=CC(=CC(=C4OCC(=O)OCC)CC5=CC(=CC(=C5OCC(=O)OCC)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)CC8=C(C(=CC(=C8)C(C)(C)C)CC9=C(C(=CC(=C9)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



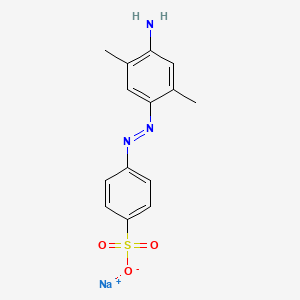
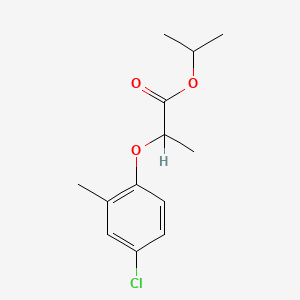

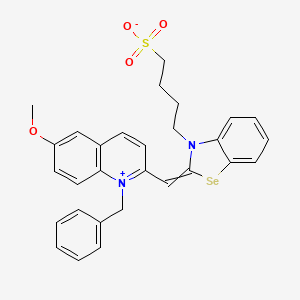
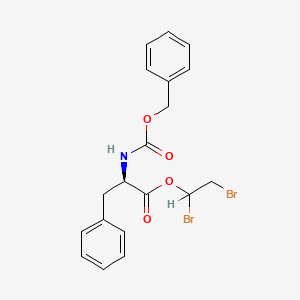
![Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate](/img/structure/B13785625.png)
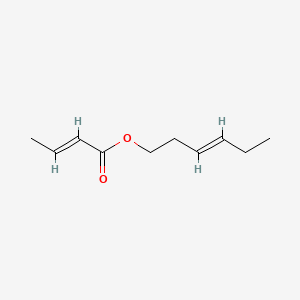

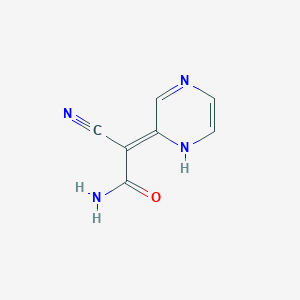
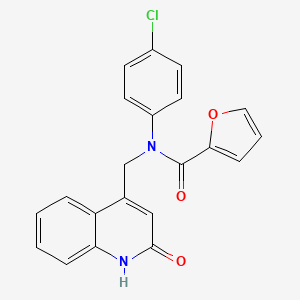


![4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)-](/img/structure/B13785649.png)
